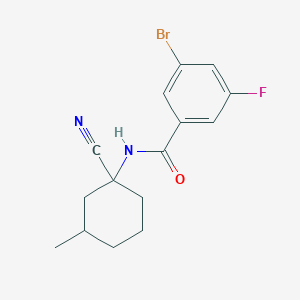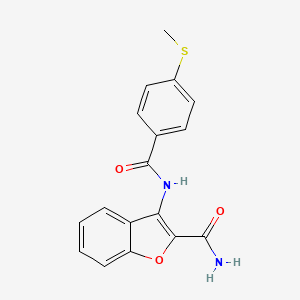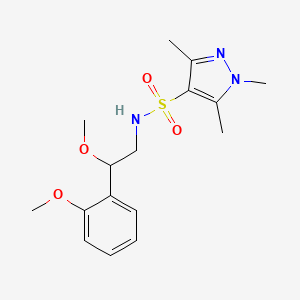
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process often involves the use of catalysts and specific conditions of temperature and pressure .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanism of its reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and various types of reactivity .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition and Cytotoxicity
Research on polymethoxylated-pyrazoline benzene sulfonamides, including compounds similar to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, has revealed their potential in inhibiting carbonic anhydrase isoenzymes (hCA I and hCA II). These compounds exhibit cytotoxic activities on tumor and non-tumor cell lines, suggesting their relevance in cancer research. For instance, compound 6 from this series demonstrated notable tumor selectivity and can be considered a lead molecule for further investigations (Kucukoglu et al., 2016).
Antimicrobial and Antitubercular Potential
Some derivatives of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have been synthesized and assessed for their antimicrobial and antitubercular activities. These compounds, particularly those modified with benzene sulfonamide pyrazole oxadiazole derivatives, have shown promise in inhibiting Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A), a key enzyme in tuberculosis pathogens (Shingare et al., 2022).
Anti-inflammatory and Analgesic Properties
Celecoxib derivatives, structurally related to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds were found to be effective in reducing inflammation and pain, and some showed modest inhibition of HCV NS5B RNA-dependent RNA polymerase (RdRp) activities (Küçükgüzel et al., 2013).
Applications in CNS Disorders Treatment
N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, similar in structure to the compound , have been identified as selective 5-HT7 receptor antagonists or multifunctional agents. These compounds have shown potential in treating central nervous system (CNS) disorders, displaying antidepressant-like and pro-cognitive properties in animal models (Canale et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-11-16(12(2)19(3)18-11)24(20,21)17-10-15(23-5)13-8-6-7-9-14(13)22-4/h6-9,15,17H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCFMUSGYYQUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(4-amino-3-pyridin-2-ylisothiazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2933719.png)
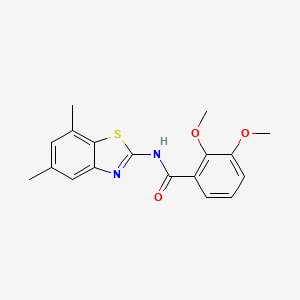
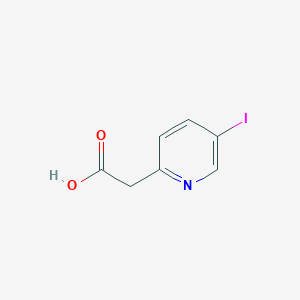
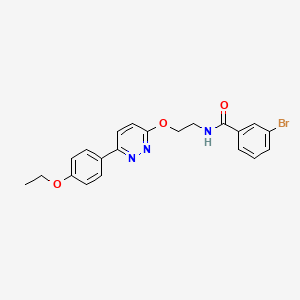
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2933726.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2933727.png)
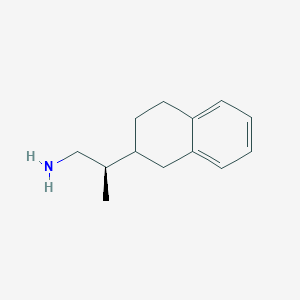
![Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2933730.png)

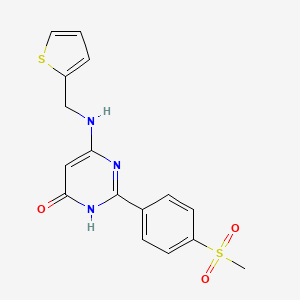
![2-(2-Chloro-6-fluorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2933733.png)
![3,4-diethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2933736.png)
